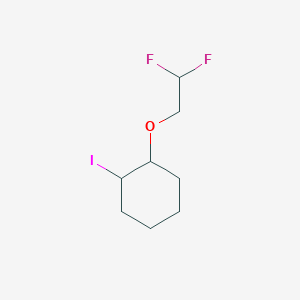

1-(2,2-Difluoroethoxy)-2-iodocyclohexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13F2IO |

|---|---|

Molecular Weight |

290.09 g/mol |

IUPAC Name |

1-(2,2-difluoroethoxy)-2-iodocyclohexane |

InChI |

InChI=1S/C8H13F2IO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h6-8H,1-5H2 |

InChI Key |

NPUPDLORXHHQNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)OCC(F)F)I |

Origin of Product |

United States |

Overview of Halogenated Ethers in Organic Synthesis

Halogenated ethers are a class of organic compounds characterized by an ether linkage (R-O-R') where one or more of the alkyl groups are substituted with halogen atoms (fluorine, chlorine, bromine, or iodine). researchgate.net These compounds are of considerable importance in various domains of chemistry. For instance, several halogenated ethers, such as isoflurane (B1672236) and sevoflurane, are widely used as inhalation anesthetics in modern medicine. researchgate.net

In the realm of organic synthesis, halogenated ethers serve as versatile intermediates. The presence of a halogen atom provides a reactive site for a multitude of chemical transformations. The Williamson ether synthesis, a foundational method for preparing ethers, often utilizes halogenated hydrocarbons as alkylating agents that react with alkoxides. ucla.edumasterorganicchemistry.com The specific halogen present can influence the reactivity of the molecule; for example, the carbon-iodine bond is generally weaker and more susceptible to nucleophilic substitution compared to carbon-fluorine or carbon-chlorine bonds.

Furthermore, the ether functional group itself can influence the properties of a molecule, affecting its solubility, polarity, and ability to engage in hydrogen bonding. The strategic placement of halogens within an ether structure can fine-tune these properties, making halogenated ethers valuable building blocks in the design of complex molecules with specific desired characteristics.

Significance of Difluoroethoxy and Iodocyclohexane Moieties in Research

The unique properties of 1-(2,2-Difluoroethoxy)-2-iodocyclohexane stem from the combination of its two principal components: the difluoroethoxy group and the iodocyclohexane (B1584034) moiety. Each of these structural features imparts distinct and valuable characteristics to the molecule.

The difluoroethoxy group is a prime example of a fluorinated motif that is increasingly sought after in medicinal chemistry. The introduction of fluorine into organic molecules can have profound effects on their biological properties. nih.gov Specifically, the difluoromethylene group (-CF2-) can act as a lipophilic isostere of a carbinol or thiol group and can participate in hydrogen bonding, which can enhance the binding affinity of a drug candidate to its target. orgsyn.org The presence of fluorine can also increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. beilstein-journals.org This increased stability can lead to improved pharmacokinetic profiles for drug candidates.

The iodocyclohexane moiety provides a versatile scaffold for further chemical modification. The iodine atom is an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. libretexts.org Iodocyclohexane itself has been used as a reagent in organic synthesis, for example, in the demethylation of aryl methyl ethers. researchgate.netwikipedia.org The cyclohexane (B81311) ring provides a three-dimensional structure that can be important for molecular recognition and binding in biological systems. The vicinal (1,2-) arrangement of the ether and iodo substituents in this compound creates a reactive center ripe for a variety of synthetic transformations, such as elimination reactions to form alkenes or substitution reactions to introduce new functionalities.

Academic Research Objectives and Scope for 1 2,2 Difluoroethoxy 2 Iodocyclohexane

Strategies for Vicinal Iodo-Ether Synthesis on Cyclohexane (B81311) Scaffolds

The formation of vicinal iodo-ethers, also known as iodoalkoxy ethers, on a cyclohexane scaffold is a common objective in organic synthesis. The approaches can be broadly categorized into direct additions to alkenes, modification of existing functional groups, and the coupling of molecular fragments.

Electrophilic alkoxyiodination is a direct and efficient method for the 1,2-difunctionalization of alkenes. The general mechanism involves the activation of an alkene by an electrophilic iodine species, followed by the intramolecular or intermolecular attack of an alcohol nucleophile.

A primary method for synthesizing the target compound is the direct alkoxyiodination of cyclohexene. This reaction involves treating cyclohexene with an electrophilic iodine source in the presence of 2,2-difluoroethanol. The reaction proceeds through a cyclic iodonium ion intermediate, which is then opened by the nucleophilic attack of the 2,2-difluoroethanol. The regioselectivity of this attack typically follows Markovnikov's rule, and the stereochemistry is usually anti-addition, resulting in a trans-relationship between the iodo and alkoxy groups.

Common iodine sources for this transformation include molecular iodine (I₂) and N-iodosuccinimide (NIS). The choice of reagent can influence reaction conditions and yields.

Table 1: Reagents for Iodine-Mediated Alkoxyiodination

| Reagent | Typical Conditions | Role |

|---|---|---|

| Iodine (I₂) | Often used with a base (e.g., NaHCO₃) to neutralize HI byproduct. | Direct source of electrophilic iodine. |

Hypervalent iodine (HVI) reagents have emerged as powerful tools in organic synthesis due to their low toxicity, high selectivity, and commercial availability. psu.eduorganic-chemistry.orgnih.gov These compounds, in which iodine exists in a higher oxidation state (typically +3 or +5), can act as potent oxidants and electrophiles. wikipedia.org In the context of iodo-ether synthesis, HVI(III) reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PhI(OCOCF₃)₂) can promote the formation of the C-I bond. psu.edu

The general mechanism for HVI-mediated halocyclization involves the coordination of the HVI reagent to the alkene, which activates it towards intramolecular nucleophilic attack. nih.gov For an intermolecular reaction, the HVI reagent can oxidize an iodide source (like KI or TMSI) to generate a more potent electrophilic iodine species in situ. nih.gov This approach offers mild reaction conditions and can be highly efficient for constructing carbon-heteroatom bonds. nih.gov

Table 2: Common Hypervalent Iodine Reagents in Oxidative Functionalization

| Reagent Name | Abbreviation | Typical Applications |

|---|---|---|

| (Diacetoxyiodo)benzene | PIDA, DIB | Oxidation of alcohols, oxidative cyclizations. psu.edu |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA, BTI | Dearomatization, promotion of C-C and C-heteroatom bond formation. psu.edu |

| Iodosylbenzene | PhIO | Oxygen transfer reactions. psu.edu |

An alternative and widely used strategy for preparing iodoalkanes is through a halogen-exchange reaction, most notably the Finkelstein reaction. manac-inc.co.jp This method is particularly useful when direct iodination is challenging or results in low yields. manac-inc.co.jp The synthesis of this compound via this route would involve a two-step process:

Vicinal Alkoxy-halogenation : First, cyclohexene is treated with a chlorine or bromine source (e.g., NCS, NBS) in the presence of 2,2-difluoroethanol to form 1-chloro-2-(2,2-difluoroethoxy)cyclohexane or 1-bromo-2-(2,2-difluoroethoxy)cyclohexane.

Halogen Exchange : The resulting chloro- or bromo-ether is then subjected to a Finkelstein reaction. This involves treating the substrate with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972). manac-inc.co.jpyoutube.com

The success of the Finkelstein reaction relies on Le Châtelier's principle. While the reaction is an equilibrium, the sodium chloride or sodium bromide byproducts are poorly soluble in acetone and precipitate out of the solution, driving the reaction to completion. youtube.com Alkyl bromides are generally more reactive than alkyl chlorides in this SN2 displacement. vanderbilt.edu

Table 3: Comparison of Halogen-Exchange Precursors

| Precursor | Halogen Source for Step 1 | Reactivity in Finkelstein Reaction |

|---|---|---|

| 1-Chloro-2-(2,2-difluoroethoxy)cyclohexane | N-Chlorosuccinimide (NCS) | Lower |

Complex molecules can be constructed by coupling smaller, pre-functionalized fragments or by systematically converting one functional group into another on a pre-existing scaffold. imperial.ac.uk These strategies offer high modularity and control over the final structure.

This approach involves synthesizing the target molecule by coupling a cyclohexane-containing fragment with a fragment containing the 2,2-difluoroethoxy moiety. The incorporation of fluorinated fragments is a common strategy in medicinal chemistry to enhance properties like metabolic stability. mdpi.com

A plausible route involves the reaction of a nucleophilic 2,2-difluoroethoxy source with an electrophilic cyclohexane derivative. For instance, sodium 2,2-difluoroethoxide (generated by treating 2,2-difluoroethanol with a base like NaH) can be used to open cyclohexene oxide. This reaction yields 2-(2,2-difluoroethoxy)cyclohexan-1-ol. The resulting hydroxyl group can then be converted into an iodine atom through a functional group interconversion (FGI). mit.edu Standard methods for this conversion include the Appel reaction (using triphenylphosphine (B44618) and iodine) or by converting the alcohol to a good leaving group (like a tosylate or mesylate) followed by SN2 displacement with an iodide salt. vanderbilt.edu

Table 4: Illustrative Fragment Coupling and FGI Strategy

| Step | Cyclohexane Reagent | Difluoroethoxy Reagent/FGI Reagent | Intermediate/Product |

|---|---|---|---|

| 1. Ring Opening | Cyclohexene oxide | Sodium 2,2-difluoroethoxide | 2-(2,2-Difluoroethoxy)cyclohexan-1-ol |

Fragment Coupling and Functional Group Interconversion Strategies

Synthesis of iodocyclohexane (B1584034) derivatives as precursors

While the direct iodoetherification of cyclohexene is the most convergent approach, an alternative, less direct pathway could involve the initial synthesis of an iodocyclohexane precursor. For instance, iodocyclohexane can be synthesized from cyclohexane and iodoform (B1672029) in the presence of a base like sodium hydroxide. oc-praktikum.de The resulting iodocyclohexane could then theoretically undergo a nucleophilic substitution reaction with the sodium salt of 2,2-difluoroethanol (sodium 2,2-difluoroethoxide). However, this pathway is often complicated by competing elimination reactions, which would regenerate cyclohexene, making it a less efficient method compared to direct iodoetherification.

A typical laboratory preparation of iodocyclohexane from cyclohexane might involve the following reagents and conditions:

| Reagent/Parameter | Condition |

| Starting Material | Cyclohexane |

| Iodinating Agent | Iodoform (CHI₃) |

| Base | Sodium Hydroxide (NaOH) |

| Reaction Time | ~48 hours |

| Temperature | Room Temperature |

| Workup | Filtration, Extraction, Distillation |

This table illustrates a potential synthesis for a precursor, based on a known procedure for iodocyclohexane. oc-praktikum.de

Stereocontrol in the Synthesis of this compound

The formation of this compound from cyclohexene results in the creation of two adjacent stereocenters on the cyclohexane ring. The relative orientation of the iodo and the difluoroethoxy groups is a critical aspect of the synthesis, governed by the reaction mechanism.

Diastereoselectivity in Addition Reactions to Cyclohexene

The iodoetherification of cyclohexene is a classic example of a diastereoselective reaction. The reaction proceeds through a cyclic iodonium ion intermediate, which is formed when the electrophilic iodine attacks the cyclohexene double bond. This three-membered ring intermediate forms on one face of the original planar double bond.

The subsequent step involves the nucleophilic attack by the alcohol, 2,2-difluoroethanol. To open the strained iodonium ring, the alcohol must attack from the face opposite to the iodine bridge (anti-addition). This mechanistic constraint dictates that the resulting product will have the iodo and the alkoxy groups in a trans configuration relative to each other on the cyclohexane ring. The formation of the cis diastereomer is significantly disfavored due to the steric hindrance and electronic repulsion involved in a syn-addition pathway. Therefore, the reaction exhibits high diastereoselectivity, yielding predominantly the trans-1-(2,2-Difluoroethoxy)-2-iodocyclohexane isomer.

Influence of Reaction Conditions on Stereoisomer Distribution

While the anti-addition mechanism strongly favors the trans product, the distribution of stereoisomers can be influenced by various reaction conditions. The choice of the iodinating agent, solvent, and temperature can play a role in the reaction's outcome.

| Reaction Parameter | Influence on Stereoselectivity |

| Iodinating Agent | Strong electrophilic iodine sources (e.g., Iodine, N-Iodosuccinimide) promote the formation of the bridged iodonium ion, enhancing trans selectivity. |

| Solvent | Polar, non-nucleophilic solvents are generally preferred as they can stabilize the charged intermediate without competing with the alcohol nucleophile. Using the alcohol reactant (2,2-difluoroethanol) as the solvent can also drive the reaction. |

| Temperature | Lower reaction temperatures typically increase selectivity by favoring the more ordered transition state that leads to the thermodynamically stable trans product. |

This table summarizes the general influence of reaction conditions on the stereochemical outcome of iodoetherification reactions.

Stereochemical and Conformational Analysis of 1 2,2 Difluoroethoxy 2 Iodocyclohexane

Isomeric Forms and their Interconversion

1-(2,2-Difluoroethoxy)-2-iodocyclohexane can exist as two diastereomers: cis and trans. In the cis isomer, both the 2,2-difluoroethoxy and the iodo substituents are on the same face of the cyclohexane (B81311) ring (either both "up" or both "down"). In the trans isomer, they are on opposite faces (one "up" and one "down").

Each of these diastereomers exists as a pair of enantiomers due to the presence of two chiral centers at the C1 and C2 positions of the cyclohexane ring. These enantiomeric pairs are (+)/(-) cis-1-(2,2-difluoroethoxy)-2-iodocyclohexane and (+)/(-) trans-1-(2,2-difluoroethoxy)-2-iodocyclohexane.

The interconversion between different conformations of each isomer occurs through a process known as ring flipping or chair inversion. pearson.com This process involves the rotation about carbon-carbon single bonds, leading to the transformation of one chair conformation into another. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. pearson.com However, the cis or trans relationship between the substituents remains unchanged. The two chair conformers of a given isomer are in rapid equilibrium at room temperature, though their relative populations may differ depending on their thermodynamic stabilities. researchgate.net

Cyclohexane Ring Conformations

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. pearson.com The chair conformation has two distinct positions for substituents: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

Energy Profiles and Barriers to Ring Inversion

The ring inversion from one chair conformation to another is not a simple, one-step process. It proceeds through several higher-energy intermediates, including the half-chair, twist-boat, and boat conformations. The energy barrier for the ring inversion of unsubstituted cyclohexane is approximately 10-11 kcal/mol. pearson.com For substituted cyclohexanes, this barrier can be influenced by the nature of the substituents.

The energy profile of the ring inversion of this compound would feature two energy minima corresponding to the two chair conformations. The relative energies of these minima depend on the steric and electronic interactions of the substituents in the axial and equatorial positions. The transition states in this process would be the high-energy half-chair conformations. While specific experimental data for this compound is not available, the energy barrier is expected to be in a similar range to other disubstituted cyclohexanes.

Conformational Preferences of the 2,2-Difluoroethoxy and Iodine Substituents

The relative stability of the different chair conformations of this compound is determined by the conformational preferences of the 2,2-difluoroethoxy and iodo substituents. Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize steric strain. vu.nl

A-Values and Steric Interactions

The conformational preference of a substituent is quantified by its A-value, which represents the free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

The A-value for an iodo substituent is approximately 0.43-0.47 kcal/mol. masterorganicchemistry.com This relatively modest value is attributed to the long carbon-iodine bond length, which places the bulky iodine atom further from the axial hydrogens, thus reducing 1,3-diaxial interactions. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) |

| Iodine (I) | ~ 0.45 |

| Ethoxy (OCH2CH3) | ~ 0.9 |

| 2,2-Difluoroethoxy (OCH2CHF2) | Estimated > 0.9 |

Note: The A-value for the 2,2-difluoroethoxy group is an estimation based on analogous substituents.

Gauche Effects and 1,3-Diaxial Interactions

In the axial conformation of a substituted cyclohexane, the substituent experiences steric repulsion from the two axial hydrogens on the same side of the ring (at the C3 and C5 positions). This is known as a 1,3-diaxial interaction. masterorganicchemistry.com These interactions are a major source of steric strain and are the primary reason why bulky groups prefer the equatorial position. researchgate.net

In 1,2-disubstituted cyclohexanes, an additional steric interaction, a gauche interaction, can occur between the two substituents when they are on adjacent carbons. masterorganicchemistry.com In the trans-diaxial conformation of this compound, both substituents are axial, leading to significant 1,3-diaxial interactions for both groups. In the trans-diequatorial conformation, these 1,3-diaxial interactions are absent, but a gauche interaction between the 2,2-difluoroethoxy and iodo groups exists. For the cis isomer, one substituent will be axial and the other equatorial in either chair conformation.

Intramolecular Interactions involving Fluorine

The presence of fluorine atoms in the 2,2-difluoroethoxy group introduces the possibility of specific intramolecular interactions that can influence conformational preferences. The highly polarized nature of the C-F bond can lead to significant dipole-dipole interactions and electrostatic interactions. nih.gov

In certain orientations, the fluorine atoms may engage in stabilizing or destabilizing interactions with the iodo substituent or with other parts of the molecule. For instance, attractive electrostatic interactions could potentially stabilize a conformation that might otherwise be disfavored due to steric hindrance. Furthermore, hyperconjugative effects, involving the donation of electron density from a C-H or C-C σ-bonding orbital to an adjacent C-F σ* antibonding orbital, can also play a role in stabilizing certain conformations. Such stereoelectronic effects are known to be significant in fluorinated organic molecules. nih.gov

Computational and Theoretical Insights into Conformation and Stereoisomer Stability

Computational chemistry provides powerful tools for predicting and understanding the three-dimensional structures and relative stabilities of complex molecules like this compound. sapub.org While direct experimental data for this specific compound is not extensively available, theoretical modeling based on established principles of conformational analysis and stereoelectronic effects allows for detailed insights. Methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in evaluating the energies of different stereoisomers and their corresponding chair conformations. researchgate.netnih.gov

The conformational landscape of this compound is primarily defined by its two main diastereomers: trans and cis. Each of these can exist in two primary chair conformations that interconvert via a ring-flip.

Analysis of the trans-Isomer

The trans-isomer has the 2,2-difluoroethoxy and iodo substituents on opposite faces of the cyclohexane ring. This arrangement allows for two distinct chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).

Diequatorial (e,e) Conformation: This conformer is predicted to be the most stable arrangement for the trans-isomer. In this orientation, the large iodine atom and the bulky 2,2-difluoroethoxy group are positioned away from the ring, minimizing steric hindrance. libretexts.orgunizin.org The primary steric interaction is a gauche butane (B89635) interaction between the two adjacent substituents, which introduces a relatively small amount of strain (estimated around 3.8 kJ/mol for similar systems). youtube.comlibretexts.org

Diaxial (a,a) Conformation: The diaxial conformer is significantly destabilized by severe steric clashes known as 1,3-diaxial interactions. numberanalytics.comlibretexts.org In this arrangement, the axial iodine and the axial 2,2-difluoroethoxy group would experience strong repulsion from the axial hydrogens at the C3, C5 and C4, C6 positions, respectively. unizin.org Computational models for analogous 1,2-disubstituted cyclohexanes predict that the energy penalty for a diaxial conformation can be substantial, making its population at equilibrium negligible. libretexts.orgyoutube.com

| trans-Conformer | Key Interactions | Predicted Relative Energy | Predicted Stability |

|---|---|---|---|

| Diequatorial (e,e) | Gauche interaction between substituents | Low | High (Predominant) |

| Diaxial (a,a) | Four significant 1,3-diaxial interactions | Very High | Very Low (Negligible) |

Analysis of the cis-Isomer

In the cis-isomer, both substituents are on the same face of the ring, leading to conformations where one group is axial and the other is equatorial (a,e) or vice versa (e,a). Unlike simple systems like cis-1,2-dimethylcyclohexane (B165935) where these two conformers are isoenergetic, for this compound they are diastereomeric and have different energies.

The equilibrium will favor the conformer that places the sterically more demanding group in the equatorial position to minimize 1,3-diaxial interactions. chemistrysteps.com However, the presence of the difluoroethoxy group introduces the possibility of complex stereoelectronic effects that can influence this balance.

Conformer A: (Iodine-equatorial, Difluoroethoxy-axial) : This conformation avoids the large 1,3-diaxial interactions associated with an axial iodine atom. However, it places the bulky difluoroethoxy group in the axial position.

Conformer B: (Iodine-axial, Difluoroethoxy-equatorial) : This conformer would suffer from significant 1,3-diaxial interactions between the large iodine atom and the axial hydrogens.

Theoretical studies on analogous fluorinated methoxycyclohexanes have revealed the existence of "pseudo-anomeric effects." core.ac.uk These studies, using high-level ab initio and DFT calculations, show that electronegative CF2 groups can create stabilizing electrostatic interactions between an axial oxygen and nearby axial hydrogens. core.ac.uk This type of stabilizing n → σ* hyperconjugation, often referred to as the anomeric effect, could potentially lower the energy of the conformer with the axial 2,2-difluoroethoxy group (Conformer A), making it more stable than predicted by steric bulk alone. wikipedia.org The magnitude of this stabilization would need to be weighed against the steric strain.

| cis-Conformer | Axial Substituent | Major Destabilizing Interactions | Potential Stabilizing Interactions | Predicted Stability |

|---|---|---|---|---|

| (Ieq, ORax) | -OCH2CF2H | 1,3-diaxial interactions (OR vs H) | Pseudo-anomeric effect (nO → σ*C-H) | Potentially favored |

| (Iax, OReq) | -I | 1,3-diaxial interactions (I vs H) | None | Likely disfavored |

Summary of Predicted Geometrical Parameters

Computational models can also predict key geometrical parameters like bond lengths and dihedral angles. For the most stable diequatorial trans-conformer, the dihedral angle between the C-I and C-O bonds would be expected to be approximately 60°, characteristic of a gauche relationship. For the chair conformations, C-C-C bond angles within the ring are predicted to be close to the ideal tetrahedral angle of 109.5°.

Spectroscopic Characterization and Elucidation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 1-(2,2-Difluoroethoxy)-2-iodocyclohexane, offering profound insights into the proton, carbon, and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of each proton. The proton attached to the carbon bearing the iodine (H-2) is expected to resonate at a downfield chemical shift, typically in the range of 4.2-4.5 ppm, due to the deshielding effect of the electronegative iodine atom. Similarly, the proton on the carbon with the difluoroethoxy group (H-1) would appear around 3.8-4.1 ppm. The difluoroethoxy group's methylene (B1212753) protons (-OCH₂CF₂H) are anticipated to show a triplet of doublets, while the terminal proton (-CF₂H) would exhibit a triplet. The remaining cyclohexyl protons would produce a complex multiplet in the upfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH-O) | 3.95 | ddd | J = 10.5, 8.0, 4.5 |

| H-2 (CH-I) | 4.35 | ddd | J = 10.5, 8.0, 4.0 |

| -OCH₂- | 3.90 | td | J = 14.0, 4.0 |

| -CF₂H | 5.90 | tt | JHF = 56.0, JHH = 4.0 |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR spectroscopy is instrumental in characterizing the fluorine atoms of the difluoroethoxy group. A doublet of doublets is expected for the two fluorine atoms, arising from geminal coupling to the proton on the same carbon and vicinal coupling to the methylene protons. The chemical shift for these fluorine atoms would likely fall in the range of -110 to -130 ppm.

Table 2: Hypothetical ¹⁹F NMR Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbon attached to the iodine (C-2) would be significantly shielded, appearing around 30-40 ppm. The carbon bonded to the oxygen (C-1) would be deshielded, with a chemical shift in the range of 80-90 ppm. The carbon of the difluoromethyl group (-CF₂H) would show a triplet due to one-bond C-F coupling, typically appearing around 110-120 ppm.

Table 3: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH-O) | 85.0 |

| C-2 (CH-I) | 35.0 |

| -OCH₂- | 70.0 |

| -CF₂H | 115.0 (t, ¹JCF = 240 Hz) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the stereochemistry of the substituents on the cyclohexane (B81311) ring.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the cyclohexane ring and the difluoroethoxy group. For instance, cross-peaks between H-1 and H-2 would establish their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (2-3 bond) correlations between protons and carbons. This would be vital in connecting the difluoroethoxy group to the cyclohexane ring, for example, by observing a correlation between the -OCH₂- protons and C-1 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the relative stereochemistry of the iodine and difluoroethoxy substituents (i.e., whether they are cis or trans to each other) by observing through-space interactions between their respective protons and adjacent protons on the cyclohexane ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pathways of the molecule. For this compound (C₈H₁₃F₂IO), the expected exact mass would be a key identifier. Electron ionization (EI) would likely lead to significant fragmentation. The molecular ion peak [M]⁺ may be observed, but key fragment ions would be more prominent.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 318 | [M]⁺ (C₈H₁₃F₂IO)⁺ |

| 191 | [M - I]⁺ |

| 127 | [I]⁺ |

| 99 | [C₆H₁₀O]⁺ |

The fragmentation pattern would likely involve the loss of the iodine atom, followed by fragmentation of the difluoroethoxy group or the cyclohexane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the characteristic functional groups present in the molecule. The spectrum would be dominated by strong C-H stretching vibrations of the cyclohexane and ethoxy groups. The C-O-C ether linkage would also show a strong, characteristic absorption.

Table 5: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2950-2850 | C-H (alkane) stretching |

| 1150-1050 | C-O-C (ether) stretching |

| 1100-1000 | C-F stretching |

The presence of strong C-F stretching bands and a C-I stretching vibration at lower frequencies would further confirm the presence of these functionalities within the molecular structure.

Table of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional atomic arrangement of a molecule in its solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details of a crystalline solid.

For the specific compound, this compound, a comprehensive search of crystallographic databases and peer-reviewed literature has revealed no published studies detailing its solid-state structure via this method. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

While theoretical calculations could predict the molecule's preferred conformation, empirical determination through X-ray crystallography is necessary for definitive structural elucidation in the solid phase. Without such an experimental investigation, any discussion of its solid-state structure would be speculative.

Further research, involving the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to generate the crystallographic data for a complete structural characterization.

Applications and Potential Research Directions

Reagent in Organic Synthesis

The presence of a reactive carbon-iodine bond alongside a stable, electron-withdrawing difluoroethoxy group positions this molecule as a versatile building block in organic synthesis.

1-(2,2-Difluoroethoxy)-2-iodocyclohexane is an ideal starting material for the synthesis of a wide range of other functionalized cyclohexane (B81311) derivatives. The iodide is an excellent leaving group and can participate in numerous substitution and coupling reactions. This allows for the introduction of various functional groups at the C-2 position while retaining the difluoroethoxy moiety, which is valuable for modifying molecular properties.

For instance, the iodo group can be displaced by a variety of nucleophiles or used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Such transformations are foundational for creating libraries of novel fluorinated compounds. The synthesis of related fluorinated and iodinated cyclic analogs, often starting from iodinated precursors, has been explored for applications in fields like radiochemistry, where organotin intermediates derived from iodo-compounds are used to introduce radioisotopes like fluorine-18 (B77423) or iodine-125. nih.gov The general reactivity of the iodo group in this specific compound can be leveraged to produce a diverse set of derivatives.

| Reaction Type | Reagents | Potential Product | Significance |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | NaN3, R-OH, R-SH | 2-Azido-, 2-Alkoxy-, or 2-Thioalkyl-1-(2,2-difluoroethoxy)cyclohexane | Introduction of heteroatom functionalities. |

| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, Base | 2-Aryl-1-(2,2-difluoroethoxy)cyclohexane | Formation of C-C bonds to introduce aromatic systems. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-1-(2,2-difluoroethoxy)cyclohexane | Introduction of alkyne moieties for further functionalization. |

| Carbonylation | CO, Pd catalyst, Alcohol | Methyl 2-(2,2-difluoroethoxy)cyclohexane-1-carboxylate | Access to carbonyl derivatives like esters and amides. researchgate.net |

| Stille Coupling | Organostannane (e.g., Bu3Sn-R), Pd catalyst | 2-Substituted-1-(2,2-difluoroethoxy)cyclohexane | Versatile C-C bond formation. nih.gov |

Selectively fluorinated cyclohexane rings serve as valuable building blocks for creating more complex molecules. nih.govbeilstein-journals.org The compound this compound provides a scaffold that combines a conformationally rich six-membered ring with a polar, metabolically stable difluoroethoxy group. This motif is attractive for designing molecules where facial polarity and specific three-dimensional arrangements are crucial. By using the iodo group as a synthetic handle, this building block can be incorporated into larger, more intricate molecular structures, including those of interest in pharmaceutical and materials science research. researchgate.net The synthesis of derivatives from such building blocks allows for the systematic exploration of structure-activity relationships. nih.gov

Fundamental Studies in Physical Organic Chemistry

The specific arrangement of the ether oxygen and the iodine atom on adjacent carbons of a cyclohexane ring makes this molecule an excellent substrate for studying fundamental principles of reaction mechanisms and molecular interactions.

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org In this compound, the oxygen atom of the ether group is suitably positioned to participate in substitution reactions at the adjacent carbon bearing the iodine.

This participation would proceed through an intramolecular SN2-like attack by the ether oxygen, displacing the iodide and forming a strained, cyclic oxonium ion intermediate. libretexts.orgugr.es Subsequent attack by an external nucleophile on this intermediate would lead to the final product. NGP typically results in an enhanced reaction rate compared to analogous systems without the participating group and often leads to retention of stereochemistry due to a double inversion mechanism. wikipedia.orglibretexts.org Studying the solvolysis rates and stereochemical outcomes of reactions involving this compound compared to a model compound like iodocyclohexane (B1584034) would provide quantitative data on the extent of this anchimeric assistance. tue.nl

| Parameter | Direct SN2 Pathway (No NGP) | NGP Pathway |

|---|---|---|

| Intermediate | None (concerted mechanism) | Cyclic oxonium ion |

| Relative Rate | Slower | Accelerated (Anchimeric Assistance) wikipedia.org |

| Stereochemical Outcome | Inversion of configuration | Retention of configuration (double inversion) libretexts.org |

| Potential Products | Single substitution product | Potential for rearranged or multiple products depending on nucleophilic attack on the intermediate. libretexts.org |

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org In this compound, these effects dictate the conformational preferences of the cyclohexane ring and influence the reactivity of the C-I bond.

The gauche and anomeric effects, driven by hyperconjugative interactions between donor (bonding or non-bonding) and acceptor (anti-bonding) orbitals, would play a significant role. wikipedia.orgresearchgate.net For example, an interaction between the lone pairs on the ether oxygen and the antibonding orbital (σ*) of the C-I bond could stabilize certain conformations over others. The preference for the substituents to be in an axial or equatorial position will be influenced by a balance of steric hindrance and these stabilizing stereoelectronic interactions. nih.gov Furthermore, the rate of reactions, such as homolytic cleavage of the C-I bond or elimination reactions, is expected to be highly dependent on the orbital alignment, with anti-periplanar arrangements typically being favored for optimal orbital overlap. psu.eduimperial.ac.uk Detailed computational and spectroscopic studies on this molecule could provide valuable insights into the interplay of these subtle electronic effects.

Advanced Materials and Medicinal Chemistry Precursors (Excluding Biological Activity and Toxicity)

The incorporation of fluorine into organic molecules is a widely used strategy in the development of advanced materials and as a precursor step in medicinal chemistry. Fluorination can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability.

This compound serves as a valuable precursor for introducing the difluoroethoxycyclohexyl moiety into larger systems. The difluoroethoxy group is a bioisostere for other functional groups and can enhance properties relevant to materials science, such as thermal stability and dielectric constant. researchgate.net In the context of medicinal chemistry, building blocks containing gem-difluoro groups are of high interest. nih.gov This compound allows for the attachment of the fluorinated aliphatic ring to various pharmacophores or core structures via reactions at the iodo position, enabling the synthesis of new chemical entities for screening programs. The strategic placement of fluorine can influence molecular conformation and interactions with other molecules, making this compound a useful tool for chemical design. beilstein-journals.org

Potential as Building Blocks for Fluorinated Compounds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often leading to enhanced metabolic stability, increased binding affinity, and altered electronic properties. Compounds like this compound, which contain a difluoroalkyl group, are valuable precursors for more complex fluorinated structures.

The presence of the iodine atom is key to its utility as a building block. The carbon-iodine bond is relatively weak and susceptible to a wide array of transformations, making it a synthetic handle for introducing new functional groups. Potential reactions could include:

Cross-coupling reactions: The iodo group can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This would allow for the attachment of various organic fragments to the cyclohexane core, all while retaining the influential difluoroethoxy moiety.

Radical reactions: The C-I bond can be homolytically cleaved to generate a carbon-centered radical, which can then participate in a variety of addition and cyclization reactions.

Nucleophilic substitution: Although less common for secondary iodides, under specific conditions, the iodine could be displaced by potent nucleophiles.

The difluoroethoxy group itself is a desirable feature. The two fluorine atoms can significantly alter the local electronic environment and the lipophilicity of the molecule, properties that are crucial in the design of new pharmaceuticals and agrochemicals.

Utility in the Synthesis of Compounds with Modified Properties

Beyond its role as a simple scaffold, the specific 1,2-disubstituted pattern of this compound suggests its use in the synthesis of compounds with precisely controlled three-dimensional structures and modified physicochemical properties.

The elimination of hydrogen iodide (HI) from this structure would lead to the formation of a cyclohexene (B86901) derivative bearing a 2,2-difluoroethoxy group. This resulting olefin could then undergo a host of further transformations, such as epoxidation, dihydroxylation, or polymerization, to create a diverse range of functionalized materials.

Furthermore, the interplay between the ether oxygen and the iodine atom could influence the stereochemical outcome of reactions at or near the cyclohexane ring. This could be exploited to synthesize stereochemically pure compounds, which is of paramount importance in the pharmaceutical industry.

The table below outlines hypothetical research directions and the potential impact of incorporating the 1-(2,2-Difluoroethoxy)cyclohexyl moiety into larger molecules.

| Research Direction | Potential Transformation of this compound | Resulting Compound Class | Potential Modified Properties |

| Drug Discovery | Suzuki coupling with arylboronic acids | Aryl-substituted difluoroethoxy-cyclohexanes | Enhanced metabolic stability, improved lipophilicity, altered receptor binding affinity |

| Agrochemical Development | Heck coupling with activated alkenes | Alkenyl-substituted difluoroethoxy-cyclohexanes | Increased potency, modified environmental persistence |

| Materials Science | Elimination to form an alkene, followed by polymerization | Poly(difluoroethoxy-cyclohexene) derivatives | Polymers with low surface energy, high thermal stability, and specific dielectric properties |

| Fine Chemical Synthesis | Grignard formation followed by reaction with an electrophile | Functionalized difluoroethoxy-cyclohexanes | Versatile intermediates for multi-step syntheses |

While the specific compound "this compound" remains uncharacterized in the current body of scientific literature, its constituent parts point towards a molecule of significant synthetic potential. Future research is necessary to validate these hypotheses and to fully explore the chemistry of this intriguing fluorinated compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-difluoroethoxy)-2-iodocyclohexane?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, introducing the difluoroethoxy group to 2-iodocyclohexane using a base (e.g., NaH) to deprotonate the hydroxyl group, followed by reaction with 2,2-difluoroethyl bromide. Optimize reaction conditions (e.g., anhydrous THF, 60°C, 12h) to minimize side reactions like elimination .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the purity and structure of this compound be validated?

- Analytical Techniques :

- NMR : H and F NMR to confirm substitution patterns (e.g., integration ratios for difluoroethoxy and cyclohexane protons).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- Elemental Analysis : Validate C, H, F, and I content .

- Data Table :

| Technique | Expected Signals/Results |

|---|---|

| H NMR | δ 1.5–2.2 (m, cyclohexane), δ 4.5–4.8 (t, -OCH2CF2H) |

| F NMR | δ -120 to -125 (dt, CF2) |

| HRMS (ESI+) | [M+H] m/z calculated for C8H12F2IO: 313.0, observed: 313.0 (±0.5 ppm) |

Q. What safety precautions are required when handling this compound?

- Handling : Use nitrile gloves, safety goggles, and fume hoods due to iodine volatility and irritant properties .

- Storage : Store in amber glass vials under inert gas (N2/Ar) at -20°C to prevent photodegradation and hydrolysis .

- Waste Disposal : Collect halogenated waste separately for incineration by licensed facilities .

Advanced Research Questions

Q. How does the electronic nature of the difluoroethoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing -CF2 group stabilizes transition states in Suzuki-Miyaura couplings, enhancing oxidative addition rates at the C-I bond. Compare with non-fluorinated analogs using DFT calculations (e.g., B3LYP/6-31G*) .

- Experimental Design : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) with arylboronic acids under varying temperatures (25–80°C). Monitor yields and byproducts via HPLC .

Q. What are the stability profiles of this compound under different pH conditions?

- Study Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.